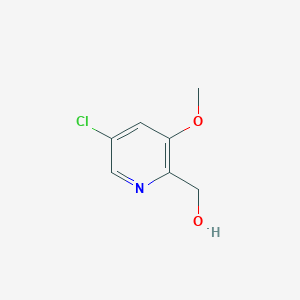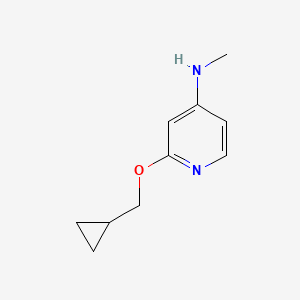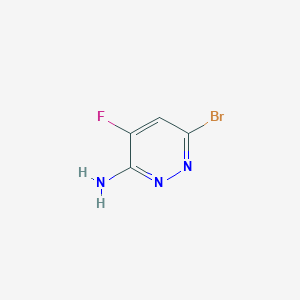
2,5-Bis(3-(N,N-diethylamino)-1-oxapropyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Bis(3-(N,N-diethylamino)-1-oxapropyl) is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features two diethylamino groups attached to a central 2,5-bis(1-oxapropyl) framework, making it a versatile molecule for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(3-(N,N-diethylamino)-1-oxapropyl) typically involves the reaction of diethylamine with a suitable precursor under controlled conditions. One common method involves the use of a 2,5-dihydroxy compound as the starting material, which undergoes a series of reactions including alkylation and amination to introduce the diethylamino groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Bis(3-(N,N-diethylamino)-1-oxapropyl) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Halogenated compounds and strong bases are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
2,5-Bis(3-(N,N-diethylamino)-1-oxapropyl) has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be employed in the study of biological systems, particularly in understanding the interactions of diethylamino groups with biological molecules.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which 2,5-Bis(3-(N,N-diethylamino)-1-oxapropyl) exerts its effects involves interactions with various molecular targets. The diethylamino groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their behavior and function. These interactions can modulate biological pathways and chemical reactions, making the compound useful in various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis[2-(N,N-dimethylamino)ethyl] ether: Similar in structure but with dimethylamino groups instead of diethylamino groups.
2,5-Bis[2-(N,N-diethylamino)-ethoxy]-1,4-dibromobenzene: Contains additional bromine atoms, leading to different reactivity and applications.
Uniqueness
2,5-Bis(3-(N,N-diethylamino)-1-oxapropyl) is unique due to its specific arrangement of diethylamino groups and the central 2,5-bis(1-oxapropyl) framework. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Eigenschaften
Molekularformel |
C18H30Br2N2O2 |
|---|---|
Molekulargewicht |
466.3 g/mol |
IUPAC-Name |
2-[2,5-dibromo-4-[2-(diethylamino)ethoxy]phenoxy]-N,N-diethylethanamine |
InChI |
InChI=1S/C18H30Br2N2O2/c1-5-21(6-2)9-11-23-17-13-16(20)18(14-15(17)19)24-12-10-22(7-3)8-4/h13-14H,5-12H2,1-4H3 |
InChI-Schlüssel |
RQPXRXPJIVYPFJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCOC1=CC(=C(C=C1Br)OCCN(CC)CC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![(7,7'-Dimethoxy-[4,4'-bibenzo[d][1,3]dioxole]-5,5'-diyl)bis(diphenylphosphine oxide)](/img/structure/B12836459.png)
![3-Chloropyrrolo[1,2-c]pyrimidine](/img/structure/B12836461.png)
![(5AR,10bS)-2-mesityl-9-nitro-2,5a,6,10b-tetrahydro-4H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-11-ium chloride](/img/structure/B12836466.png)
![(E)-N-[4-amino-1-(thiophen-2-yl)butylidene]hydroxylamine hydrochloride](/img/structure/B12836470.png)



